2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a synthetic benzimidazole-derived hydrazide characterized by a benzimidazole core substituted with an ethyl group at the N1 position, a sulfanyl (-S-) bridge, and a hydrazide moiety linked to a 2-(trifluoromethyl)phenyl methylidene group. This compound belongs to a broader class of Schiff base derivatives, which are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical structural feature for optimizing drug-like properties .
Properties
Molecular Formula |
C19H17F3N4OS |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H17F3N4OS/c1-2-26-16-10-6-5-9-15(16)24-18(26)28-12-17(27)25-23-11-13-7-3-4-8-14(13)19(20,21)22/h3-11H,2,12H2,1H3,(H,25,27)/b23-11+ |
InChI Key |
ZPTKFWMPSLHOAO-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: While not widely used industrially, its unique properties make it valuable for specialized applications in material science and catalysis.
Mechanism of Action
The mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetohydrazide moiety may interact with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several benzimidazole- and hydrazide-based derivatives. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The sulfanyl bridge (-S-) and hydrazide moiety are conserved across analogs, suggesting their role in bioactivity .
- Substituents on the phenyl ring (e.g., -CF₃, -OH, -OCH₂CH₃) modulate physicochemical properties. The -CF₃ group in the target compound increases lipophilicity (logP ~3.5–4.0), whereas hydroxyl (-OH) groups () enhance polarity .
Bioactivity and Pharmacological Profiles
Bioactivity Clustering
highlights that structurally similar compounds cluster into groups with overlapping bioactivity profiles. For example:
- Antioxidant Activity : compounds with -S- and hydrazide groups showed significant radical scavenging (IC₅₀: 12–45 μM), correlating with electron-donating substituents (-OH) .
- Anti-inflammatory Activity : indole-hydrazide derivatives inhibited cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–5.2 μM, driven by hydrophobic interactions from aryl substituents .
Hypothesized Activity of Target Compound :
- The -CF₃ group may enhance binding to hydrophobic enzyme pockets (e.g., COX-2 or HDACs) compared to polar analogs ().
Similarity Indexing
Using Tanimoto coefficients (based on Morgan fingerprints), the target compound shares ~70–80% similarity with and analogs, primarily due to the conserved benzimidazole-hydrazide scaffold. Substituent differences reduce similarity to <50% with indole-based derivatives () .
Physicochemical Comparison
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 | ~407 | ~487 |
| logP (Predicted) | ~3.8 | ~2.5 | ~3.2 |
| Solubility (µg/mL) | Low (<10) | Moderate (~50) | Low (~20) |
Notes:
Challenges in Comparative Analysis
- Data Gaps: Limited experimental bioactivity data for the target compound necessitates extrapolation from structural analogs.
- SAR Complexity : Subtle substituent changes (e.g., -CF₃ vs. -OH) may unpredictably alter target binding or metabolism .
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various electrophiles, leading to the formation of hydrazone linkages. The structural formula can be represented as follows:
This compound features a benzimidazole core, a trifluoromethyl group, and a hydrazide moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide have been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 8 µg/mL |
| 1b | Escherichia coli | 16 µg/mL |
| 1c | Candida albicans | 4 µg/mL |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy.
Antiparasitic Activity
The antiparasitic potential of similar compounds has also been evaluated. In vitro studies demonstrated activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The following data highlights the efficacy of related benzimidazole derivatives:
| Compound | Parasite | IC50 (µM) |
|---|---|---|
| 1d | Giardia intestinalis | 0.5 |
| 1e | Trichomonas vaginalis | 0.3 |
| 1f | Leishmania mexicana | 0.8 |
These results indicate that the compound may possess significant antiparasitic properties, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
SAR studies have revealed that the presence of specific functional groups significantly influences the biological activity of benzimidazole derivatives. For instance, the trifluoromethyl group enhances lipophilicity and cellular uptake, while the sulfanyl group may contribute to increased interaction with biological targets.
Key Findings from SAR Studies
- Trifluoromethyl Group : Enhances potency against bacterial strains.
- Sulfanyl Moiety : Linked to improved antiparasitic activity.
- Hydrazone Linkage : Essential for maintaining biological activity.
Case Studies
Several case studies have explored the therapeutic potential of benzimidazole derivatives in vivo. For example, a study conducted on mice infected with Trichinella spiralis showed that treatment with related compounds resulted in a significant reduction in parasite load compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
